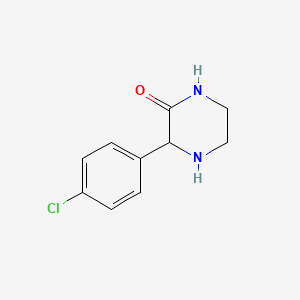

3-(4-Chlorophenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720753 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-28-6 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing data from established chemical literature and safety documentation, this document details the compound's properties, a robust synthesis protocol, analytical characterization methods, and its emerging role in biomedical research, particularly in the exploration of novel anticancer agents.

Core Compound Identification and Properties

This compound is a substituted piperazinone, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules. The defining features of this compound are a piperazin-2-one core, which can be considered a cyclic amide (lactam), substituted at the 3-position with a 4-chlorophenyl group. This substitution is critical to its chemical nature and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86147-28-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(4-Chlorophenyl)-2-piperazinone | [1] |

| Appearance | Solid (form may vary) | Assumed based on analogs |

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-piperazin-2-ones can be achieved through various modern organic chemistry strategies. One-pot reactions, such as cascade double nucleophilic substitutions, offer an efficient route to this scaffold. Below is a detailed protocol adapted from established methodologies for related piperazinone structures, providing a reliable pathway to this compound.

Conceptual Workflow for Synthesis

The synthesis is conceptualized as a multi-step process beginning with readily available starting materials, proceeding through a key cyclization step to form the piperazinone ring.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for synthesizing substituted piperazinones.

-

Step 1: Synthesis of the N-(4-Chlorobenzyl)ethylenediamine Precursor.

-

Rationale: This initial step involves a reductive amination to couple the aromatic aldehyde with one of the nitrogen atoms of the ethylenediamine backbone. Using a protecting group like Boc on one amine ensures regioselectivity.

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add 4-chlorobenzaldehyde (1.0 eq) and acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Step 2: Acylation with Ethyl Bromoacetate.

-

Rationale: The free secondary amine of the precursor is acylated with a halo-ester. This introduces the carbonyl group and the second carbon atom required for the piperazinone ring.

-

Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acylated intermediate.

-

-

Step 3: Deprotection and Intramolecular Cyclization.

-

Rationale: The Boc protecting group is removed under acidic conditions. A subsequent addition of a non-nucleophilic base promotes an intramolecular nucleophilic substitution, where the newly freed primary amine attacks the carbon bearing the bromide, closing the ring to form the lactam.

-

Dissolve the acylated intermediate in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2 hours until TLC indicates complete deprotection.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting amine salt in acetonitrile, and add a non-nucleophilic base such as potassium carbonate (3.0 eq).

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the base, and concentrate the filtrate.

-

-

Step 4: Purification.

-

Rationale: Purification is essential to remove any unreacted starting materials, reagents, and side products to obtain the final compound with high purity.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield this compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, as well as distinct signals for the methylene (-CH₂-) and methine (-CH-) protons of the piperazinone ring. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the lactam.[3][4][5]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (210.66 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond of the amine and amide, and a strong absorption for the C=O (carbonyl) group of the lactam.[3]

Biological Activity and Research Applications

The arylpiperazine scaffold is a cornerstone in the development of neurologically active agents and other therapeutics. While specific data on this compound is limited, research on closely related 3-aryl-piperazinone and 1-aryl-piperazin-2-one derivatives provides strong indications of its potential applications, particularly in oncology.

Anticancer and Cytotoxic Potential

Several studies have synthesized libraries of substituted arylpiperazinones and evaluated their cytotoxic activity against various human cancer cell lines.

-

Inhibition of Farnesyltransferase (FTase): Derivatives of 1-(3-chlorophenyl)piperazin-2-one have been synthesized as bioisosteres of imidazole-containing farnesyltransferase inhibitors.[6] Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated and hyperactive in many human cancers. Inhibition of this enzyme is a validated strategy in anticancer drug development.

-

Cytotoxicity in Cancer Cell Lines: Studies have demonstrated that derivatives of the chlorophenylpiperazinone core exhibit significant cytotoxic activity against human lung cancer (A549) and colon cancer (HT-29) cell lines.[6][7] For instance, the substitution of the imidazole ring in known inhibitors with moieties like 1-amidinourea on the piperazinone scaffold led to improved cytotoxic activity.[6][7]

-

Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition: The piperazin-2-one scaffold has been successfully used to design potent and highly selective inhibitors of PGGTase-I.[8] This enzyme, like FTase, is crucial for the function of small GTPases (e.g., Rho, Rac) that are involved in cell growth, differentiation, and oncogenesis.[9][10] Therefore, this compound represents a valuable starting point for developing novel PGGTase-I inhibitors.

The collective evidence suggests that this compound is a compound of high interest for screening and lead optimization in anticancer drug discovery programs. Its structural features make it a candidate for inhibiting key enzymes in oncogenic signaling pathways.

Safety and Handling

As a research chemical with undetermined long-term toxicological properties, this compound must be handled with appropriate care in a laboratory setting.

Hazard Identification (Based on Supplier SDS): [11]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Precautions: [11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound (CAS 86147-28-6) is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry protocols, and its structure can be rigorously verified using standard analytical techniques. The primary area of research interest for this compound and its close analogs lies in oncology, where the piperazinone core has been shown to be a viable platform for developing inhibitors of critical enzymes in cancer signaling pathways, such as farnesyltransferase and geranylgeranyltransferase-I. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a valuable building block for the discovery of next-generation therapeutics.

References

- 1. CAS 86147-28-6 | this compound - Synblock [synblock.com]

- 2. This compound 95% | CAS: 86147-28-6 | AChemBlock [achemblock.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Geranylgeranyltransferase Type 1 as a Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperazin-2-one, a specific derivative with significant potential in drug discovery. While this molecule is not extensively documented in public literature, this guide consolidates foundational knowledge, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its prospective therapeutic applications based on the well-established pharmacology of related analogues. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and evaluation of novel heterocyclic compounds.

Introduction: The Significance of the Piperazin-2-one Core

The piperazine ring and its derivatives are integral to the development of numerous marketed drugs, demonstrating a broad spectrum of biological activities including antipsychotic, antihistamine, antianginal, and anticancer effects. The incorporation of a carbonyl group to form the piperazin-2-one heterocycle introduces a lactam functionality, which can modulate the molecule's physicochemical properties and engage in specific hydrogen bonding interactions with biological targets. The substitution at the C3 position with an aryl group, such as the 4-chlorophenyl moiety, is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to enhance target affinity and selectivity. The 4-chlorophenyl group, in particular, is a bioisostere for a phenyl ring and can influence metabolic stability and receptor binding.

Chemical Identity and Predicted Physicochemical Properties

A thorough search of public chemical databases does not yield a specific CAS number for this compound, suggesting it may be a novel compound or one that has been synthesized but not widely reported. Based on its structure, we can predict its key physicochemical properties using established cheminformatics principles, which are crucial for assessing its drug-likeness.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| SMILES | C1C(NC(=O)CN1)C2=CC=C(C=C2)Cl |

| InChIKey | (Predicted) |

| LogP | (Predicted) ~1.5-2.0 |

| Topological Polar Surface Area (TPSA) | ~58 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthesis of this compound

While a specific, published protocol for the synthesis of this compound is not available, a viable and efficient synthetic route can be designed based on established methodologies for the preparation of 3-aryl-piperazin-2-ones. The following proposed synthesis is a multi-step process beginning from commercially available starting materials.

Synthetic Workflow

The proposed synthesis involves a three-step sequence:

-

Boc Protection of ethylenediamine.

-

Nucleophilic Substitution with 2-bromo-2-(4-chlorophenyl)acetic acid.

-

Deprotection and Cyclization to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-ethylenediamine

-

Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-ethylenediamine.

Step 2: Synthesis of the Intermediate Amide

-

Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-bromo-2-(4-chlorophenyl)acetic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove any solid byproducts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the intermediate amide by column chromatography.

Step 3: Deprotection and Cyclization to this compound

-

Dissolve the purified intermediate amide (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.

-

The removal of the Boc group will be followed by spontaneous intramolecular cyclization to form the piperazin-2-one ring.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Proposed Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, as well as signals for the methylene and amine protons of the piperazin-2-one ring. The ¹³C NMR will confirm the number of unique carbon atoms and show a characteristic peak for the carbonyl carbon.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Chromatography : High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) will be employed to assess the purity of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

The this compound scaffold holds considerable promise for a range of therapeutic applications due to its structural similarity to known bioactive molecules.

Central Nervous System (CNS) Disorders

Many arylpiperazine derivatives exhibit activity at various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors. For instance, compounds containing the 1-(chlorophenyl)piperazine moiety are known to be metabolites of antidepressant drugs like Trazodone. Therefore, this compound could be investigated for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

Oncology

The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could confer inhibitory activity against various protein kinases implicated in cancer cell proliferation and survival.

Other Potential Applications

Given the diverse bioactivities of piperazine derivatives, this compound could also be screened for:

-

Antimicrobial activity : Against a panel of bacterial and fungal strains.

-

Anti-inflammatory properties : By assessing its effect on inflammatory pathways.

-

Antiviral activity : Particularly against enveloped viruses where entry inhibitors often possess similar structural motifs.

Caption: Potential biological targets for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery and development. This technical guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening for biological activity across a range of therapeutic areas. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related piperazin-2-one derivatives.

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this document synthesizes available data on its chemical identity, predicted properties, and potential synthetic routes based on established methodologies for related piperazinone derivatives. Furthermore, it explores potential biological activities by drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and scientists interested in the exploration and development of novel therapeutics based on the piperazin-2-one scaffold.

Introduction: The Piperazin-2-one Scaffold in Drug Discovery

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, six-membered heterocyclic structure, featuring two nitrogen atoms, allows for diverse functionalization and the precise spatial orientation of pharmacophoric groups. This versatility has led to the development of piperazinone-based compounds with a wide range of therapeutic applications, including antimicrobial and antitumor agents. The introduction of a 4-chlorophenyl group at the 3-position of the piperazin-2-one ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound provide the basis for understanding its chemical behavior and potential biological activity.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Molecular Weight: 210.66 g/mol [3]

-

Canonical SMILES: C1C(NC(=O)CN1)C2=CC=C(C=C2)Cl

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Inferred)

| Property | Value (Predicted/Inferred) | Justification/Source |

| Melting Point (°C) | 150 - 180 | Inferred from related arylpiperazinone structures. |

| Boiling Point (°C) | > 400 | Predicted based on high molecular weight and polarity. |

| Solubility | Soluble in DMSO, DMF, and methanol. Limited solubility in water. | Inferred from the properties of similar heterocyclic compounds.[6] |

| pKa | 6.0 - 7.0 (for the piperazine nitrogen) | Predicted based on the electron-withdrawing nature of the adjacent amide and phenyl groups.[6] |

| LogP | 1.5 - 2.5 | Predicted based on the presence of both polar (amide, amine) and nonpolar (chlorophenyl) groups. |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of 3-aryl-piperazin-2-ones. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic route involves the initial formation of the piperazin-2-one ring followed by the introduction of the 4-chlorophenyl group. A more direct approach, a one-pot synthesis, has also been reported for similar structures and could be adapted.[7]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Piperazin-2-one

-

To a solution of ethylenediamine (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).

-

Slowly add ethyl chloroacetate (1.0 eq) to the mixture at room temperature.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude piperazin-2-one, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one

-

Dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid to the mixture, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Step 3: Synthesis of this compound

-

To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of piperazin-2-one (1.0 eq) in DMF at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Techniques

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the chlorophenyl ring (typically in the range of 7.0-7.5 ppm), protons of the piperazinone ring, and the N-H protons.[8]

-

¹³C NMR: Expected signals would include carbons of the chlorophenyl ring, the carbonyl carbon of the lactam (around 165-175 ppm), and the aliphatic carbons of the piperazinone ring.[8]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.66 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).[8]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the piperazine and chlorophenyl moieties are present in numerous bioactive molecules, suggesting potential areas for investigation.

Inferred Antimicrobial Activity

Piperazine derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The incorporation of a halogenated phenyl ring, such as the 4-chlorophenyl group, has been shown in some cases to enhance the antimicrobial potency of heterocyclic compounds.[9] Therefore, it is plausible that this compound could possess antimicrobial properties worthy of investigation against a panel of pathogenic bacteria and fungi.

Inferred Antitumor Activity

Numerous piperazine-containing compounds have been investigated and developed as anticancer agents.[2] The piperazine scaffold can serve as a linker or a core structure to interact with various biological targets involved in cancer progression. The cytotoxicity of chlorophenylpiperazine derivatives against several cancer cell lines has been reported, suggesting that this compound could be a candidate for screening in cancer cell-based assays.[10][11]

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their activity on the central nervous system, with many acting as ligands for serotonin and dopamine receptors. The structurally related compound, meta-chlorophenylpiperazine (mCPP), is a known psychoactive substance.[12] It is conceivable that this compound could exhibit affinity for CNS receptors, warranting investigation in this area.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of related chemical structures, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity Profile (Inferred): Compounds containing the chlorophenylpiperazine moiety may have potential cytotoxic effects and could be harmful if ingested or inhaled.[10]

Future Directions

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

-

Biological Screening: A comprehensive evaluation of its antimicrobial, antitumor, and CNS activities through in vitro and in vivo assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the impact of structural modifications on biological activity.

-

Pharmacokinetic and Toxicological Profiling: Determination of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to assess its potential as a drug candidate.

Conclusion

This compound represents an intriguing yet underexplored molecule with the potential for diverse biological activities. This technical guide has provided a foundational understanding of its chemical nature, proposed a viable synthetic strategy, and highlighted promising avenues for future research. By leveraging the knowledge of related piperazinone and arylpiperazine compounds, researchers can efficiently begin to unlock the therapeutic potential of this and similar molecules.

References

- 1. This compound 95% | CAS: 86147-28-6 | AChemBlock [achemblock.com]

- 2. 3-(4-CHLORO-PHENYL)-PIPERAZIN-2-ONE (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. CAS 86147-28-6 | this compound - Synblock [synblock.com]

- 4. 86147-28-6 | MFCD07373585 | this compound [aaronchem.com]

- 5. 3-(4-CHLORO-PHENYL)-PIPERAZIN-2-ONE | 86147-28-6 [chemicalbook.com]

- 6. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Guide to 3-Arylpiperazin-2-one Derivatives: A Technical Whitepaper

Introduction: The Privileged Scaffold of 3-Arylpiperazin-2-ones

The 3-arylpiperazin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure, incorporating both a lactam and a secondary or tertiary amine, provides a unique three-dimensional framework for the precise spatial orientation of pharmacophoric elements. This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. Derivatives of 3-arylpiperazin-2-one have been investigated for their activity as potent and selective enzyme inhibitors, showcasing the value of this scaffold in the design of novel therapeutics.[1] The strategic placement of the aryl group at the 3-position allows for extensive exploration of structure-activity relationships (SAR), making it a versatile template for lead optimization in drug development programs. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable class of compounds, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-arylpiperazin-2-one derivatives can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the target molecule. This section will delve into the most robust and widely employed methodologies.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Reductive Amination and Cyclization | Convergent approach starting from α-amino acids or their derivatives. | High modularity, good control over stereochemistry at C3, readily available starting materials. | Can require multiple steps and protecting group manipulations. |

| Ugi Multicomponent Reaction | One-pot synthesis combining an amine, an aldehyde, a carboxylic acid, and an isocyanide. | High efficiency and atom economy, rapid generation of molecular diversity. | Substrate scope can be limited, and post-condensation modifications are often necessary for cyclization. |

| Classical Cyclization Methods | Typically involves the reaction of a substituted aniline with a bis-electrophile. | Straightforward for certain substitution patterns. | Can lack regioselectivity and may require harsh reaction conditions. |

| Enantioselective Catalysis | Utilizes chiral catalysts to introduce stereocenters with high enantiomeric excess. | Provides access to enantiopure compounds, crucial for pharmacological studies. | Catalyst development and optimization can be challenging and costly. |

Methodology 1: Reductive Amination and Intramolecular Cyclization

This strategy represents a highly convergent and flexible approach to 3-arylpiperazin-2-ones, particularly when stereochemical control at the C3 position is desired. The synthesis commences with a readily available chiral or racemic α-aryl amino acid, which serves as the foundational building block for the C3-aryl moiety.

Causality Behind Experimental Choices

The success of this synthetic route hinges on a series of well-defined transformations. The initial step involves the conversion of the amino acid into a key diamine precursor. This is typically achieved through a Masamune condensation to form a β-ketoester, followed by reductive amination.[2] The choice of a mild reducing agent like sodium cyanoborohydride is critical to selectively reduce the imine intermediate without affecting other functional groups. Subsequent protection of the newly introduced amino group, often with a nosyl (Ns) group, is essential to differentiate the two nitrogen atoms for the final cyclization step. The intramolecular cyclization to form the piperazin-2-one ring is then triggered by the removal of the N-Boc protecting group under acidic conditions, followed by a base-mediated ring closure.

Experimental Protocol: Synthesis of (S)-3-Phenylpiperazin-2-one

This protocol is adapted from a known procedure for the synthesis of related 3-substituted piperazines.[2]

Step 1: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-4-phenylbutanoate

-

To a solution of Boc-L-phenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.25 equiv.) under a nitrogen atmosphere.

-

Stir the solution at 0 °C for 2 hours.

-

Add magnesium chloride (1.2 equiv.) and ethyl potassium malonate (1.5 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with 1 N HCl and remove the THF under reduced pressure.

-

Neutralize the aqueous residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-ketoester, which is used in the next step without further purification.

Step 2: Reductive Amination to Form the Diamine Precursor

-

Dissolve the crude β-ketoester from the previous step (1 equiv.) in methanol.

-

Add ammonium acetate (10 equiv.) and sodium cyanoborohydride (2 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude diamine.

Step 3: Nosylation of the Primary Amine

-

Dissolve the crude diamine (1 equiv.) in dichloromethane.

-

Add triethylamine (3 equiv.) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv.).

-

Stir the reaction at room temperature for 2 hours.

-

Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography to afford the nosylated diamine.

Step 4: Intramolecular Cyclization to (S)-3-Phenylpiperazin-2-one

-

Dissolve the purified nosylated diamine (1 equiv.) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (10% v/v in dichloromethane) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add a solid-supported base (e.g., Amberlyst A-21).

-

Stir the mixture at room temperature for 16 hours.

-

Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel chromatography to yield (S)-3-phenylpiperazin-2-one.

Reaction Mechanism: Reductive Amination and Cyclization

Caption: Key transformations in the synthesis of 3-arylpiperazin-2-ones.

Methodology 2: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry that allows for the rapid assembly of complex molecules in a single step.[3][4] While the direct synthesis of 3-arylpiperazin-2-ones via a standard Ugi reaction is not straightforward, a modified approach using a bifunctional starting material can be employed to generate a precursor that can be subsequently cyclized.

Conceptual Workflow for Ugi-based Synthesis

A plausible strategy involves the use of an N-protected amino acid, an aldehyde, an isocyanide, and a bifunctional component like N-Boc-ethylenediamine. The resulting Ugi adduct would contain all the necessary atoms for the piperazin-2-one ring. A subsequent deprotection and intramolecular cyclization sequence would then yield the desired product.

Caption: Conceptual workflow for Ugi-based synthesis.

Methodology 3: Classical Cyclization Approach

A more traditional approach to the synthesis of the piperazine ring involves the cyclization of a suitable aniline derivative with a bis-electrophile.[5] For the synthesis of 3-arylpiperazin-2-ones, this would typically involve the reaction of an N-substituted-2-amino-2-arylethanamine with a haloacetyl halide.

Field-Proven Insights

While seemingly straightforward, this method can suffer from several drawbacks. The synthesis of the required 1,2-diamine precursor can be challenging. Furthermore, the cyclization step can lead to the formation of undesired side products, and the reaction conditions are often harsh, limiting the functional group tolerance. However, for specific substitution patterns and on a large scale, this method can be a viable option.

Enantioselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of enantioselective syntheses of 3-arylpiperazin-2-ones is of paramount importance. Asymmetric catalysis offers a powerful tool to achieve this goal. For instance, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates has been shown to be an effective method for the synthesis of chiral piperazin-2-ones.[6] Another approach is to start from a chiral pool material, such as an enantiopure amino acid, as described in Methodology 1.

Conclusion

The synthesis of 3-arylpiperazin-2-one derivatives is a dynamic area of research driven by the significant therapeutic potential of this privileged scaffold. This guide has provided a comprehensive overview of the key synthetic strategies, from the highly flexible reductive amination and cyclization approach to the efficient Ugi multicomponent reaction and classical cyclization methods. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and strategic synthesis of novel 3-arylpiperazin-2-one derivatives for the advancement of medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed exploration of the spectroscopic characteristics of the novel compound 3-(4-Chlorophenyl)piperazin-2-one. While direct, consolidated spectroscopic data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The following sections will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectra, ensuring scientific integrity and reproducibility. The causality behind experimental choices and the interpretation of spectral features are explained to provide a comprehensive understanding for researchers in drug discovery and development.

Introduction and Molecular Structure

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperazine and chlorophenyl moieties in various pharmacologically active agents. The piperazine ring is a common scaffold in drug design, known to impart favorable pharmacokinetic properties. The 4-chlorophenyl group can influence the molecule's binding affinity and metabolic stability. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

The structure of this compound, featuring a piperazin-2-one ring substituted at the 3-position with a 4-chlorophenyl group, is depicted below. The expected spectroscopic data is a direct consequence of this unique arrangement of atoms and functional groups.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the piperazin-2-one ring. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in the table below. These predictions are based on the analysis of similar structures found in the literature.[1][2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Cl) | 7.30 - 7.40 | Doublet | ~8.5 |

| Aromatic (2H, meta to Cl) | 7.20 - 7.30 | Doublet | ~8.5 |

| CH (piperazinone, C3-H) | 4.50 - 4.60 | Singlet or Triplet | - |

| CH₂ (piperazinone, C5-H₂) | 3.30 - 3.50 | Multiplet | - |

| CH₂ (piperazinone, C6-H₂) | 3.10 - 3.30 | Multiplet | - |

| NH (piperazinone, N1-H) | 7.80 - 8.20 | Broad Singlet | - |

| NH (piperazinone, N4-H) | 3.00 - 4.00 | Broad Singlet | - |

Rationale behind Predictions:

-

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be deshielded and appear at a higher chemical shift.

-

Piperazinone Protons: The proton at C3, being adjacent to the aromatic ring and a nitrogen atom, will be significantly deshielded. The methylene protons at C5 and C6 will likely show complex splitting patterns due to coupling with each other and potentially with the adjacent NH proton.

-

NH Protons: The amide proton (N1-H) is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group and potential for hydrogen bonding. The amine proton (N4-H) will be more upfield and may exhibit a broader signal due to quadrupole broadening and exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | 168 - 172 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (Quaternary C) | 138 - 141 |

| Aromatic (CH) | 128 - 130 |

| Aromatic (CH) | 127 - 129 |

| CH (piperazinone, C3) | 55 - 60 |

| CH₂ (piperazinone, C5) | 45 - 50 |

| CH₂ (piperazinone, C6) | 40 - 45 |

Rationale behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The carbon atom attached to the chlorine will be deshielded. The quaternary carbon atom of the phenyl ring attached to the piperazinone ring will also be downfield. The protonated aromatic carbons will appear in the typical aromatic region.

-

Aliphatic Carbons: The chemical shifts of the piperazinone carbons are influenced by the adjacent nitrogen atoms and the carbonyl group.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

Expertise & Experience in Protocol Selection:

-

Solvent Choice: DMSO-d₆ is often a good choice for compounds with amide and amine protons as it slows down their exchange with water, leading to sharper signals. CDCl₃ is another common solvent, but the NH protons may exchange more rapidly.

-

Spectrometer Frequency: A higher field spectrometer (≥ 400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperazinone ring protons.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | 3150 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Rationale behind Predictions:

-

N-H Stretches: The presence of both amine and amide N-H bonds will result in characteristic absorption bands in the high-frequency region of the spectrum.

-

C=O Stretch: The amide carbonyl group will give rise to a strong absorption band, which is a key diagnostic peak. Its position can be influenced by hydrogen bonding.

-

Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring, as well as the C-H stretches of the piperazinone ring, will be present in their expected regions.

-

C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the key absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data

For this compound (C₁₀H₁₁ClN₂O), the expected monoisotopic mass is approximately 210.0560 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak should be observed at m/z 210. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 212 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Rationale behind Fragmentation Predictions:

-

Loss of the Piperazinone Ring: Cleavage of the bond between the aromatic ring and the piperazinone ring can lead to the formation of a chlorophenyl radical and a piperazinone cation, or vice-versa.

-

Fragmentation of the Piperazinone Ring: The piperazinone ring itself can undergo fragmentation, for example, through the loss of CO or other small neutral molecules.

-

Chlorophenyl Cation: A prominent peak corresponding to the 4-chlorophenyl cation (m/z 111/113) is highly likely.

Experimental Protocol for Mass Spectrometry

For a solid, non-volatile compound like this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are transferred into the mass analyzer, where their mass-to-charge ratios are measured.

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics of this molecule. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to acquire high-quality data for the definitive characterization of this compound. This foundational spectroscopic information is critical for any further investigation into the chemical and biological properties of this compound in the context of drug discovery and development.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Chlorophenylpiperazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenylpiperazinones represent a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of chlorophenylpiperazinones, from single crystal growth to the final structural elucidation and interpretation. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to empower researchers in their structural chemistry endeavors.

Introduction: The Significance of Structural Insight

The substitution of a chlorophenyl group on the piperazinone core significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications, in turn, dictate the pharmacological profile. Gaining a precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions in the solid state is not merely an academic exercise; it is a fundamental prerequisite for predicting and optimizing the behavior of these compounds as potential therapeutic agents. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for obtaining this detailed structural information.[1][2][3]

The Cornerstone of Analysis: Obtaining High-Quality Single Crystals

The journey to a crystal structure begins with what is often the most challenging step: growing a single crystal of suitable size and quality. The inherent properties of the specific chlorophenylpiperazinone derivative, such as its solubility and conformational flexibility, will dictate the most effective crystallization strategy.

Foundational Crystallization Techniques

Classical methods remain the first line of approach for the crystallization of small organic molecules.[1][2] These techniques rely on slowly decreasing the solubility of the compound in a solvent or solvent system, thereby inducing the formation of an ordered crystal lattice.

-

Slow Evaporation: A solution of the chlorophenylpiperazinone in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration brings the solution to a state of supersaturation, from which crystals can nucleate and grow.

-

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the overall solubility, promoting crystallization at the interface.

-

Cooling: For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.

Advanced and High-Throughput Crystallization

In cases where conventional methods prove insufficient, several advanced techniques can be employed to overcome crystallization bottlenecks.[1][2] These methods are particularly useful for challenging compounds or when only small amounts of material are available.

-

Microbatch Under-Oil: This technique involves dispensing nanoliter-scale droplets of the crystallization solution under a layer of inert oil. The oil prevents rapid solvent evaporation and allows for a slow, controlled approach to supersaturation.[2]

-

Encapsulated Nanodroplet Crystallisation (ENaCt): ENaCt utilizes a microfluidic device to generate and store thousands of nanoliter-sized droplets, each representing a unique crystallization experiment. This high-throughput approach allows for the rapid screening of a wide range of conditions.[2]

Experimental Protocol: From Crystal to Structure

The following section outlines a detailed, step-by-step workflow for the single-crystal X-ray diffraction analysis of a representative chlorophenylpiperazinone derivative.

Step 1: Crystal Mounting and Data Collection

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

The crystal is centered in the X-ray beam.

-

A preliminary screening is performed to determine the crystal quality and unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Step 2: Data Reduction and Structure Solution

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections for various experimental factors, such as absorption and crystal decay, are applied.

-

The space group of the crystal is determined from the symmetry of the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

Step 3: Structure Refinement and Validation

-

The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Interpreting the Structure: Key Crystallographic Parameters and Interactions

The final output of a crystal structure analysis is a wealth of information that requires careful interpretation. The following table summarizes key crystallographic data for a hypothetical chlorophenylpiperazinone derivative.

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₁₁ClN₂O | Confirms the elemental composition of the molecule. |

| Formula Weight | 210.66 g/mol | The molecular weight of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10.123(4), 8.456(2), 12.345(5) | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 109.87(2), 90 | The angles of the unit cell. |

| Volume (ų) | 998.7(5) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R₁) | 0.045 | A measure of the agreement between the calculated and observed structure factors (lower is better). |

| Goodness-of-fit (GOF) | 1.05 | Should be close to 1 for a good refinement. |

Conformational Analysis

The crystal structure reveals the preferred conformation of the chlorophenylpiperazinone molecule in the solid state. The piperazinone ring typically adopts a chair or a twisted-chair conformation. The dihedral angle between the mean plane of the piperazinone ring and the chlorophenyl ring is a critical parameter that defines the overall molecular shape.[4]

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice, molecules are held together by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties such as melting point and solubility. Common interactions observed in chlorophenylpiperazinone structures include:

-

Hydrogen Bonds: The presence of N-H and C=O groups in the piperazinone ring allows for the formation of strong N-H···O hydrogen bonds, which often play a dominant role in the crystal packing.[5][6]

-

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

-

π-π Stacking: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[5]

-

van der Waals Forces: These weaker, non-specific interactions contribute to the overall stability of the crystal packing.[7]

The interplay of these interactions leads to the formation of a unique three-dimensional supramolecular architecture.[6]

Caption: Key intermolecular interactions in chlorophenylpiperazinone crystals.

The Synergy of Experiment and Computation

While SCXRD provides an accurate snapshot of the molecule in the solid state, computational methods, such as Density Functional Theory (DFT), offer complementary insights into the electronic structure and energetic properties.[8][9][10]

-

Geometry Optimization: DFT calculations can be used to predict the gas-phase geometry of the molecule, which can then be compared to the experimentally determined crystal structure to assess the effects of crystal packing forces.

-

Spectroscopic Analysis: Theoretical calculations can aid in the assignment of vibrational frequencies observed in FT-IR and Raman spectra.[9]

-

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[8]

-

Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts in the crystal, providing a detailed picture of the crystal packing.[6][7][8]

Conclusion: From Structure to Function

The crystal structure analysis of chlorophenylpiperazinones is a powerful and indispensable tool in modern drug discovery. The detailed structural information obtained from these studies provides a solid foundation for understanding structure-activity relationships, optimizing lead compounds, and designing new molecules with improved therapeutic profiles. By integrating experimental crystallographic data with computational modeling, researchers can gain a holistic understanding of these important pharmaceutical building blocks, ultimately accelerating the development of new and effective medicines.

References

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Discovery and history of piperazin-2-one compounds

An In-depth Technical Guide to the Discovery and History of Piperazin-2-one Compounds

Abstract

The piperazin-2-one core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] This six-membered saturated heterocycle, a structural variant of piperazine, has emerged from relative obscurity to become a cornerstone in the design of a multitude of biologically active agents.[3] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability allows it to serve as a versatile peptidomimetic and a foundational building block for complex molecular architectures.[1][4] This guide provides a comprehensive exploration of the piperazin-2-one scaffold, tracing its historical synthetic evolution, delving into its profound impact on drug discovery, and presenting the technical methodologies that underpin its application in contemporary research.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent in marketed drugs.[3][5] Within this vast chemical space, the piperazine ring is exceptionally common, prized for its physicochemical properties that often impart favorable aqueous solubility and oral bioavailability.[6][7] The piperazin-2-one structure, an oxidized form of piperazine, introduces an amide functional group, which dramatically expands its utility.[8] This amide bond provides a planar, rigidifying element and introduces a hydrogen bond donor (N-H) and acceptor (C=O), critical features for molecular recognition at biological targets.[4]

From a drug design perspective, the strategic value of the piperazin-2-one moiety lies in its ability to mimic peptide β-turns, a common secondary structure in proteins that is often involved in molecular recognition events.[1] This peptidomimetic quality allows chemists to design smaller, more stable molecules with improved pharmacokinetic profiles that can effectively modulate protein-protein interactions or fit into enzyme active sites.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Review on the synthesis of piperazin-2-one scaffolds

An In-depth Technical Guide on the Synthesis of Piperazin-2-one Scaffolds for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its unique conformational properties and synthetic tractability. This technical guide offers a comprehensive review of the principal synthetic strategies for constructing the piperazin-2-one ring system. Authored from the perspective of a Senior Application Scientist, this document provides not only a survey of synthetic methodologies but also delves into the mechanistic rationale behind experimental choices, offering field-proven insights for drug discovery and development professionals. We will explore classical cyclization approaches, modern catalytic asymmetric syntheses, and innovative one-pot procedures, complete with detailed protocols and comparative data to inform strategic synthetic planning.

The Strategic Significance of the Piperazin-2-one Scaffold in Drug Discovery

The piperazin-2-one motif is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone functional group. Its prevalence in pharmaceuticals is attributed to its ability to serve as a conformationally constrained dipeptide isostere, presenting appended functionalities in a well-defined three-dimensional orientation. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Furthermore, the scaffold possesses multiple points for diversification (at the nitrogen and carbon atoms), allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4] Notable drugs and bioactive natural products containing the piperazin-2-one core include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1]

Foundational Synthetic Strategies for Piperazin-2-one Core Construction

The assembly of the piperazin-2-one ring can be achieved through several reliable and well-established synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, availability of starting materials, and stereochemical requirements.

N-Alkylation and Cyclization of α-Amino Acid Derivatives

One of the most direct and widely employed methods involves the use of α-amino acids as chiral building blocks. This approach provides excellent control over the stereochemistry at the C-3 position.

Mechanistic Rationale: The synthesis commences with the N-alkylation of an α-amino acid ester with a suitable 2-haloethylamine derivative, followed by an intramolecular aminolysis to form the piperazin-2-one ring. Alternatively, an N-protected amino acid can be coupled with an aziridine, which then undergoes ring-opening and subsequent cyclization. A common variation involves the reaction of an ethylenediamine derivative with a 2-halopropionate.[5]

Experimental Protocol: Synthesis of (R)-3-methylpiperazin-2-one

-

Reaction Setup: In a reaction vessel, ethylenediamine is reacted with methyl 2-bromopropionate in an alcoholic solvent under heating.[5]

-

Cyclization: The intermediate, (R)-2-((2-aminoethyl)amino)propanoic acid methyl ester, undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (R)-3-methylpiperazin-2-one.[5]

Causality Behind Experimental Choices:

-

Chiral Pool Starting Material: The use of a chiral α-amino acid derivative ensures the enantiopurity of the final product.

-

Solvent: Alcoholic solvents are typically used as they are polar enough to dissolve the starting materials and intermediates and have a sufficiently high boiling point for the reaction to proceed at a reasonable rate.

Reductive Amination of α-Keto Esters

A convergent approach to piperazin-2-ones involves the reductive amination of an α-keto ester with an ethylenediamine derivative. This method is particularly useful for accessing N1-substituted piperazin-2-ones.

Mechanistic Rationale: The reaction proceeds via the initial formation of an imine between the α-keto ester and one of the amino groups of the ethylenediamine. This imine is then reduced in situ to a secondary amine. The newly formed secondary amine subsequently undergoes an intramolecular cyclization with the ester functionality to furnish the piperazin-2-one ring.

Advanced and Catalytic Methodologies for Piperazin-2-one Synthesis

Recent years have witnessed the development of more sophisticated and efficient methods for the synthesis of piperazin-2-ones, with a strong emphasis on asymmetric catalysis to generate enantiomerically enriched products.

Palladium-Catalyzed Asymmetric Synthesis

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of piperazin-2-ones. Two notable examples are asymmetric hydrogenation and asymmetric allylic alkylation.

-

Asymmetric Hydrogenation: This method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of unsaturated piperazin-2-ones.[1][6] This approach provides access to chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities.[1][6]

-

Asymmetric Allylic Alkylation: Stoltz and co-workers have developed an elegant palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones.[7][8][9] This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further converted to chiral piperazines.[7][8][9]

Visualization of Catalytic Asymmetric Allylic Alkylation:

Caption: Palladium-catalyzed enantioselective synthesis of tertiary piperazin-2-ones.

One-Pot and Cascade Reactions

To improve synthetic efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of piperazin-2-ones.

-